2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(18)12(14)17-13(15)16-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKNRAPPWSFABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrrolo[3,2-d]pyrimidine-2,4-dione
The most widely reported method involves chlorinating pyrrolo[3,2-d]pyrimidine-2,4-dione using phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride. Key variations include:
Phosphorus Oxychloride Method
Phenylphosphonic Dichloride Method
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Reagents : Phenylphosphonic dichloride, NaOH (1N).
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Workup : Extraction with ethyl acetate, washing with saturated NaHCO₃, and column chromatography (hexanes/EtOAc).
Key Analysis :
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POCl₃ offers higher yields (70% vs. 60%) but requires careful handling due to its corrosive nature.
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Phenylphosphonic dichloride enables milder workup conditions but necessitates chromatographic purification.
Sulfonation at the 5-Position: Introducing the Toluene-4-sulfonyl Group
Functionalizing the 5-position of the pyrrolopyrimidine core with a toluene-4-sulfonyl group involves nucleophilic substitution or direct sulfonation.
Mechanistic Considerations
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The reaction proceeds via deprotonation of the NH group at the 5-position, followed by nucleophilic attack on TsCl.
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Steric hindrance from the dichloro substituents may necessitate elevated temperatures or prolonged reaction times.
Alternative Pathways: Sequential Functionalization
Early-Stage Sulfonation Followed by Chlorination
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Step 1 : Sulfonation of pyrrolo[3,2-d]pyrimidine-2,4-dione using TsCl/NaOH.
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Step 2 : Chlorination with POCl₃ or phenylphosphonic dichloride.
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Challenge : Sulfonate groups may interfere with chlorination efficiency, requiring excess reagents.
One-Pot Sulfonation-Chlorination
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Feasibility : Limited due to competing reactions; no documented success in provided sources.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Distinct signals for the pyrrolopyrimidine core (δ 6.71–8.09 ppm) and toluene-sulfonyl group (δ 2.4 ppm for methyl, 7.2–7.8 ppm for aromatic protons).
Challenges and Optimization Opportunities
Yield Limitations
Regioselectivity
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Competing sulfonation at other positions (e.g., N7) necessitates precise reaction control.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to remove the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce sulfonylated products .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
One of the most significant applications of 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is in the field of medicinal chemistry. It serves as a crucial building block in the synthesis of potential therapeutic agents. Notably, it is involved in the development of kinase inhibitors and other enzyme inhibitors that target specific biological pathways. The compound’s ability to interact with various biomolecules makes it a valuable tool for designing drugs aimed at treating diseases such as cancer and autoimmune disorders.
Case Study: Kinase Inhibition
Research has demonstrated that derivatives of 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine can effectively inhibit specific kinases involved in tumor growth. For instance, studies have shown that modifications to the sulfonyl group can enhance potency and selectivity against particular kinase targets, leading to promising results in preclinical trials.
Organic Synthesis
Intermediate in Complex Synthesis
In organic synthesis, this compound acts as an intermediate for creating more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, enabling chemists to explore new synthetic pathways. The presence of chlorine atoms facilitates nucleophilic substitutions, while the sulfonyl group can be utilized in further functionalization reactions.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Chlorine atoms can be replaced by nucleophiles like amines. |
| Oxidation/Reduction | Can be oxidized to form sulfonyl derivatives or reduced. |
| Coupling Reactions | Participates in coupling with aryl or alkyl halides. |
Biological Studies
Investigating Biological Mechanisms
The compound is also employed in biological studies to investigate cellular pathways and mechanisms. Its ability to inhibit specific enzymes allows researchers to dissect signaling pathways and understand disease mechanisms better. By studying how this compound interacts with biomolecules, scientists can gain insights into cellular functions and identify potential therapeutic targets.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is utilized for producing specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals and materials science. The compound's stability and reactivity profile allow for its use in formulating products that require specific chemical characteristics.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 5-Position
The 5-position of the pyrrolo[3,2-d]pyrimidine scaffold is a critical site for structural modification. Below is a comparative analysis of key analogues:
Sulfonyl-Substituted Analogues
Key Observations :
- The methylsulfonyl analogue (C₇H₅Cl₂N₃O₂S) exhibits lower molecular weight and simpler NMR signals compared to aryl-sulfonyl derivatives. Its antiproliferative activity suggests sulfonyl groups enhance bioactivity .
- The 2-nitrophenylsulfonyl analogue has higher molecular weight and reduced solubility due to the nitro group, which may limit cellular uptake .
Benzyl-Substituted Analogues
Key Observations :
- The 2,4-dichlorobenzyl analogue shows higher cytotoxicity, likely due to enhanced lipophilicity and membrane permeability .
Alkyl and Halogen-Substituted Analogues
Key Observations :
Biological Activity
2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological activity, and relevant case studies.
- IUPAC Name : 2,4-Dichloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine
- Molecular Formula : C13H9Cl2N3O2S
- Molecular Weight : 342.199 g/mol
- CAS Number : 1220517-77-0
Synthesis
The synthesis of 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Chlorination : Utilizing agents like thionyl chloride or phosphorus pentachloride.
- Sulfonylation : Employing toluene-4-sulfonyl chloride in the presence of a base such as pyridine.
These methods ensure high yields and purity suitable for biological assays .
Antitumor Activity
Research indicates that compounds within the pyrrolopyrimidine class exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit the proliferation of cancer cells by targeting specific metabolic pathways. A notable study demonstrated that certain pyrrolopyrimidines can act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFTase, leading to ATP depletion and apoptosis in cancer cells .
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibition capabilities. Pyrrolopyrimidines have been associated with the inhibition of various enzymes critical in cancer metabolism and other diseases. For example:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibitors of DHODH have shown promise in treating autoimmune diseases and cancers .
Antimicrobial Activity
The sulfonyl group present in the compound may enhance its antimicrobial properties. Studies on similar compounds have reported antibacterial effects against various strains, indicating that this class of compounds could be explored further for their potential in treating infections .
Case Studies and Research Findings
Q & A
Q. Q1. What synthetic routes are commonly used to prepare 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine, and how are intermediates characterized?
A1. The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the pyrrolo[3,2-d]pyrimidine core via condensation of substituted pyrimidines with appropriate aldehydes or ketones.
- Chlorination : Introduction of chlorine atoms at positions 2 and 4 using reagents like POCl₃ or PCl₃ under reflux conditions .
- Sulfonylation : Toluene-4-sulfonyl groups are introduced via nucleophilic substitution or coupling reactions, often catalyzed by p-toluenesulfonic acid (PTSA) .
Characterization : Intermediates are validated using NMR (¹H/¹³C), mass spectrometry, and HPLC. For example, ¹H NMR chemical shifts in the aromatic region (δ 7.5–8.5 ppm) confirm sulfonyl group integration .
Advanced Synthetic Optimization
Q. Q2. How can reaction conditions be optimized to improve yield during chlorination and sulfonylation?
A2. Key optimizations include:
- Temperature Control : Chlorination at 80–100°C minimizes side reactions like over-chlorination .
- Catalyst Screening : PTSA enhances sulfonylation efficiency by stabilizing reactive intermediates; alternatives like DMF or pyridine may reduce byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves regioisomeric impurities. Yields >80% are achievable with strict anhydrous conditions .
Biochemical Interactions
Q. Q3. What kinase inhibition profiles are associated with pyrrolo[3,2-d]pyrimidine derivatives, and how does sulfonylation modulate selectivity?
A3. Structural analogs (e.g., 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine) show potent inhibition of EGFR, VEGFR2, and CDK2 kinases (IC₅₀: 10–50 nM). The toluene sulfonyl group enhances:
- Hydrophobicity : Improves binding to kinase ATP pockets.
- Selectivity : Bulky substituents reduce off-target effects (e.g., 10-fold selectivity for VEGFR2 over Her2 observed in analogs) .
Methodology : Kinase assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) validate interactions .
Structural and Computational Analysis
Q. Q4. Which computational methods predict the physicochemical properties and bioavailability of this compound?
A4. In silico Tools :
- ADMET Prediction : SwissADME evaluates drug-likeness (Lipinski’s Rule of 5 compliance: MW <500, LogP <5).
- Solubility : ACD/Labs Percepta estimates aqueous solubility (LogS: −4.5, moderate).
- Bioavailability : Molecular dynamics simulations (GROMACS) assess membrane permeability .
Experimental Validation : Parallel artificial membrane permeability assay (PAMPA) confirms computational predictions .
Data Contradiction Resolution
Q. Q5. How can discrepancies in reported biological activities of pyrrolo[3,2-d]pyrimidine analogs be resolved?
A5. Root Causes :
- Structural Variability : Minor substitutions (e.g., ethyl vs. methyl groups) drastically alter kinase affinity.
- Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) affect IC₅₀ values.
Resolution Strategies : - Meta-Analysis : Cross-reference data from standardized assays (e.g., Eurofins KinaseProfiler®).
- Crystallography : X-ray structures (PDB entries) resolve binding mode ambiguities .
Advanced Pharmacological Profiling
Q. Q6. What in vivo models are suitable for evaluating the antitumor efficacy of this compound?
A6. Models :
- Xenografts : Nude mice with human cancer cell lines (e.g., HCT-116 colorectal) assess tumor growth inhibition.
- PK/PD Studies : LC-MS/MS quantifies plasma/tissue concentrations; EC₅₀ values correlate with dose-response .
Challenges : High LogP (>3) may necessitate formulation with cyclodextrins or liposomes to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
